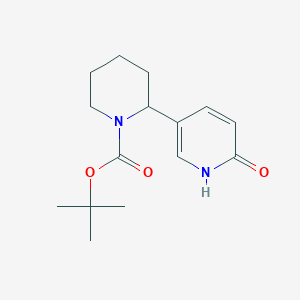

tert-Butyl 2-(6-oxo-1,6-dihydropyridin-3-yl)piperidine-1-carboxylate

Description

tert-Butyl 2-(6-oxo-1,6-dihydropyridin-3-yl)piperidine-1-carboxylate is a bicyclic organic compound featuring a piperidine ring fused to a 6-oxo-1,6-dihydropyridine moiety. The tert-butyl carbamate group at the piperidine nitrogen enhances steric protection and modulates electronic properties, making the compound a valuable intermediate in medicinal chemistry and drug discovery. Its structural complexity and functional groups enable applications in synthesizing kinase inhibitors, protease inhibitors, and other bioactive molecules .

Properties

Molecular Formula |

C15H22N2O3 |

|---|---|

Molecular Weight |

278.35 g/mol |

IUPAC Name |

tert-butyl 2-(6-oxo-1H-pyridin-3-yl)piperidine-1-carboxylate |

InChI |

InChI=1S/C15H22N2O3/c1-15(2,3)20-14(19)17-9-5-4-6-12(17)11-7-8-13(18)16-10-11/h7-8,10,12H,4-6,9H2,1-3H3,(H,16,18) |

InChI Key |

GYDLDHRULQBFQZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCC1C2=CNC(=O)C=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(6-oxo-1,6-dihydropyridin-3-yl)piperidine-1-carboxylate typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Pyridine Moiety: The pyridine ring is introduced via a condensation reaction with a suitable pyridine derivative.

Esterification: The tert-butyl ester group is introduced through an esterification reaction using tert-butyl alcohol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Deprotection of the tert-Butyl Carbamate Group

The tert-butyloxycarbonyl (Boc) group is labile under acidic conditions, enabling selective deprotection to expose the piperidine amine. This is critical for subsequent functionalization:

Mechanistic Insight :

Acid-catalyzed cleavage generates a carbamic acid intermediate, which rapidly decarboxylates to yield the secondary amine .

Functionalization of the Piperidine Ring

The piperidine nitrogen can undergo alkylation or acylation post-deprotection. Structural analogs demonstrate reactivity in cross-couplings:

Alkylation Example:

texttert-Butyl 2-(6-oxo-1,6-dihydropyridin-3-yl)piperidine-1-carboxylate → Deprotection → Piperidine intermediate → Reaction with methyl acrylate → Alkylated piperidine derivative

Conditions : KOtBu/THF, −78°C → 0°C, 2 h (Yield: 84%) .

Acylation Example:

Reaction with 3-methoxyacryloyl chloride under basic conditions forms amide derivatives for further diversification .

Reactivity of the Dihydropyridinone Moiety

The 6-oxo-1,6-dihydropyridine ring participates in condensation and nucleophilic addition reactions due to its α,β-unsaturated ketone system:

Condensation with Amines:

| Reagent | Product | Application | Source |

|---|---|---|---|

| 2,3',5'-Trifluoro-5-methoxybiphenyl-4-amine | Bicyclic naphthyridine derivative | Antitumor agent precursor (97% TGI in xenografts) | , |

Mechanism :

The enone system undergoes Michael addition with amines, followed by cyclization to form fused heterocycles .

Oxidation:

Controlled oxidation converts the dihydropyridinone to a pyridinone, enhancing aromaticity and altering electronic properties.

Cross-Coupling Reactions

The boronic ester derivatives of analogous piperidine scaffolds enable Suzuki-Miyaura couplings:

| Reaction Partners | Catalyst System | Yield | Application | Source |

|---|---|---|---|---|

| 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane | Pd(dba)₂/Xantphos, Cs₂CO₃, 1,4-dioxane | 76% | Synthesis of biphenyl derivatives | , |

Hydrolysis of the Carbamate

Under basic conditions, the Boc group hydrolyzes to form unstable intermediates, though this route is less common than acid-mediated deprotection .

Table 2: Physicochemical Stability

| Condition | Stability |

|---|---|

| Acidic (pH < 3) | Rapid Boc cleavage |

| Basic (pH > 10) | Partial hydrolysis of carbamate |

| Oxidative (H₂O₂) | Dihydropyridinone → pyridinone conversion |

Scientific Research Applications

The biological activity of tert-butyl 2-(6-oxo-1,6-dihydropyridin-3-yl)piperidine-1-carboxylate has been explored in various studies. Key areas of application include:

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit antimicrobial activity. The presence of the piperidine ring and the 6-oxo group enhances the lipophilicity and bioactivity of these compounds, potentially leading to effective treatments against bacterial infections .

Cancer Therapeutics

The compound has shown promise as an inhibitor in cancer therapy, particularly in targeting specific kinases involved in tumor growth. For instance, irreversible inhibitors derived from similar structures have demonstrated high selectivity against kinases such as Bruton's tyrosine kinase (BTK), making them suitable for treating B-cell malignancies .

Neurological Applications

The structural characteristics of this compound suggest potential applications in treating neurological disorders. Its ability to cross the blood-brain barrier may allow it to modulate neurotransmitter systems effectively.

Case Studies

Several case studies highlight the applications of this compound:

Case Study 1: Antimicrobial Activity

A study evaluated a series of piperidine derivatives, including this compound, against various bacterial strains. Results showed significant inhibition of growth in Gram-positive and Gram-negative bacteria, indicating its potential as a broad-spectrum antimicrobial agent .

Case Study 2: Cancer Inhibition

In preclinical trials, derivatives of this compound were tested for their efficacy against leukemia cells. Results indicated that these compounds could induce apoptosis and inhibit cell proliferation through targeted kinase inhibition, demonstrating their potential as anticancer agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Key features influencing activity include:

| Structural Feature | Effect on Activity |

|---|---|

| Piperidine Ring | Enhances receptor binding |

| 6-Oxo Group | Increases bioactivity and solubility |

| Tert-butyl Group | Improves stability and reduces toxicity |

Mechanism of Action

The mechanism of action of tert-Butyl 2-(6-oxo-1,6-dihydropyridin-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of tert-butyl carbamate-protected pyridine/piperidine derivatives. Below is a detailed comparison with analogous compounds based on structural features, reactivity, and synthetic utility.

tert-Butyl 3-((6-iodo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate

- Structural Differences : Contains a pyrrolidine ring instead of piperidine, with a methoxy and iodine substituent on the pyridine ring. The iodine substituent enhances electrophilic reactivity, enabling cross-coupling reactions.

- Applications : Primarily used in Suzuki-Miyaura coupling for constructing biaryl systems .

- Stability : The iodine substituent increases molecular weight and reduces solubility in polar solvents compared to the parent compound .

tert-Butyl 2-fluoro-6-(pyrrolidin-1-yl)pyridin-3-ylcarbamate

- Structural Differences : Fluorine substitution at the pyridine 2-position and a pyrrolidine substituent at the 6-position. The fluorine atom introduces electron-withdrawing effects, altering electronic density.

- Reactivity : Fluorine enhances metabolic stability in drug candidates but reduces nucleophilic aromatic substitution (NAS) activity .

- Synthetic Utility : Used in fluorinated drug analogs, such as kinase inhibitors targeting fluorine-specific binding pockets .

tert-Butyl (5,6-dimethoxypyridin-3-yl)methylcarbamate

- Structural Differences : Features methoxy groups at the 5- and 6-positions of the pyridine ring. The electron-donating methoxy groups increase ring electron density, favoring electrophilic substitution.

- Applications : A precursor in alkaloid synthesis and acetylcholinesterase inhibitors. The dimethoxy motif mimics natural product scaffolds .

tert-Butyl 3-[(6-oxo-1,6-dihydropyridazin-3-yl)oxy]piperidine-1-carboxylate

- Structural Differences : Replaces the dihydropyridine ring with a dihydropyridazine system. The pyridazine ring exhibits stronger electron-deficient character, altering hydrogen-bonding interactions.

- Reactivity : Pyridazine derivatives are less prone to oxidation but may undergo regioselective functionalization at the nitrogen-rich positions .

Data Table: Key Structural and Functional Comparisons

Research Findings and Trends

- Electronic Effects : Compounds with electron-withdrawing groups (e.g., fluoro, iodo) exhibit enhanced stability in metabolic pathways but reduced solubility. Electron-donating groups (e.g., methoxy) improve solubility but may decrease oxidative stability .

- Heterocycle Impact : Piperidine derivatives generally show better conformational flexibility than pyrrolidine analogs, enabling broader binding interactions in drug-receptor complexes .

- Synthetic Challenges : Steric hindrance from the tert-butyl group complicates direct functionalization of the carbamate nitrogen, necessitating orthogonal protection strategies .

Biological Activity

tert-Butyl 2-(6-oxo-1,6-dihydropyridin-3-yl)piperidine-1-carboxylate is a chemical compound characterized by its unique structure that combines piperidine and pyridine rings with a tert-butyl ester group. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities.

- Molecular Formula : C15H22N2O3

- Molecular Weight : 278.35 g/mol

- IUPAC Name : tert-butyl 2-(6-oxo-1H-pyridin-3-yl)piperidine-1-carboxylate

| Property | Value |

|---|---|

| Molecular Formula | C15H22N2O3 |

| Molecular Weight | 278.35 g/mol |

| IUPAC Name | tert-butyl 2-(6-oxo-1H-pyridin-3-yl)piperidine-1-carboxylate |

| InChI Key | GYDLDHRULQBFQZ-UHFFFAOYSA-N |

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, such as receptors and enzymes. These interactions can modulate various biological pathways, potentially leading to therapeutic effects. The precise mechanisms are still under investigation, but initial studies suggest that the compound may act as a ligand in binding studies or as a precursor for synthesizing biologically active derivatives.

Antioxidant Activity

Research indicates that compounds similar to tert-butyl 2-(6-oxo-1,6-dihydropyridin-3-yl)piperidine derivatives exhibit antioxidant properties, which can protect cells from oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Neuroprotective Effects

Studies have shown that piperidine derivatives can have neuroprotective effects. The structural features of tert-butyl 2-(6-oxo-1,6-dihydropyridin-3-yl)piperidine may contribute to its potential in neuroprotection by modulating neurotransmitter systems or reducing neuroinflammation .

Antimicrobial Properties

The compound's unique structure may also confer antimicrobial properties. Preliminary data suggest that it could inhibit the growth of certain bacterial strains, making it a candidate for further research in developing new antimicrobial agents .

Study on Neuroprotective Effects

A study published in the Journal of Medicinal Chemistry explored the neuroprotective effects of piperidine derivatives. The results demonstrated that these compounds could significantly reduce neuronal cell death in vitro models of oxidative stress . While specific data on tert-butyl 2-(6-oxo-1,6-dihydropyridin-3-yl)piperidine was not highlighted, the findings support the potential for similar compounds in neuroprotection.

Antioxidant Activity Assessment

Another study assessed the antioxidant activity of various piperidine derivatives using DPPH radical scavenging assays. The results indicated that some derivatives exhibited significant scavenging activity, suggesting that tert-butyl 2-(6-oxo-1,6-dihydropyridin-3-yl)piperidine could also possess similar properties .

Q & A

Q. What are the recommended synthetic routes for tert-butyl 2-(6-oxo-1,6-dihydropyridin-3-yl)piperidine-1-carboxylate, and how do reaction conditions influence yield?

The compound is typically synthesized via multi-step reactions involving Boc-protected intermediates. A common approach includes:

- Step 1 : Formation of a spirocyclic pyridine-piperidine scaffold using tert-butyl carbamate protection.

- Step 2 : Functionalization at the 3-position of the pyridinone ring via nucleophilic substitution or coupling reactions.

- Step 3 : Deprotection and purification under inert conditions to avoid hydrolysis of the Boc group.

Key factors affecting yield include:

- Temperature : Reactions often proceed at 0–20°C to minimize side reactions (e.g., ring-opening) .

- Catalysts : Use of DMAP (4-dimethylaminopyridine) and triethylamine enhances reaction efficiency in dichloromethane .

- Solvent choice : Polar aprotic solvents (e.g., DMF, DCM) improve solubility of intermediates .

Q. What analytical techniques are critical for characterizing this compound and verifying its purity?

- NMR spectroscopy : H and C NMR confirm the Boc group (δ ~1.4 ppm for tert-butyl) and pyridinone ring structure (δ ~6–8 ppm for aromatic protons) .

- Mass spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., CHNO) and detects impurities .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% required for biological assays) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Personal protective equipment (PPE) : Respiratory protection, nitrile gloves, and chemical goggles are mandatory due to potential acute toxicity and eye irritation .

- Ventilation : Use fume hoods to avoid inhalation of fine particulates .

- Storage : Store at –20°C under nitrogen to prevent degradation .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and functionalization of this compound?

- Reaction path search : Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, reducing trial-and-error experimentation .

- Machine learning : Training models on reaction databases (e.g., PubChem) identifies optimal conditions (e.g., solvent, catalyst) for coupling reactions .

- Virtual screening : Molecular docking predicts interactions with biological targets (e.g., calcium channels) to prioritize derivatives for synthesis .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies in biological assays (e.g., IC values) may arise from:

- Purity variations : Impurities >5% can skew results; validate purity via HPLC before testing .

- Assay conditions : Differences in buffer pH, temperature, or cell lines (e.g., HEK293 vs. CHO) alter activity .

- Metabolic instability : Use liver microsome assays to assess stability and identify metabolically labile sites .

Q. What strategies improve the compound’s stability in aqueous media for in vivo studies?

- Structural modifications : Introduce electron-withdrawing groups (e.g., fluorine) at the pyridinone 5-position to reduce hydrolysis .

- Formulation : Encapsulate in PEGylated liposomes to enhance solubility and prolong half-life .

- pH adjustment : Buffer solutions at pH 6–7 minimize Boc group cleavage .

Methodological Recommendations

- Synthesis optimization : Prioritize DMAP/TEA in DCM at 0–20°C for higher yields .

- Data validation : Cross-reference NMR and HRMS with PubChem entries to confirm structural integrity .

- Safety compliance : Adhere to ECHA and OSHA guidelines for handling hazardous intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.